tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate
Description
tert-Butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protecting group, a ketone at the 3-position, and an isopropyl substituent at the 2-position. This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals, due to its stereochemical rigidity and functional group diversity. Below, we compare its structural and chemical properties with closely related analogs reported in the literature.
Properties
CAS No. |
1368055-49-5 |
|---|---|
Molecular Formula |
C12H21NO3 |
Molecular Weight |
227.3 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Boc Protection of Pyrrolidine Precursors
The most direct route involves Boc protection of a preformed pyrrolidine derivative. Key steps include:
Reagents and Conditions
-
Pyrrolidine substrate : (2S)-2-(propan-2-yl)pyrrolidine
-
Boc reagent : tert-Butyl chloroformate (Boc-Cl)
-
Base : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Temperature : 0°C to room temperature
Procedure
-
Dissolve (2S)-2-(propan-2-yl)pyrrolidine (1.0 equiv) in anhydrous DCM under nitrogen.
-
Add TEA (1.2 equiv) dropwise at 0°C.
-
Introduce Boc-Cl (1.1 equiv) slowly to avoid exothermic side reactions.
-
Stir for 4–6 hours at room temperature.
-
Quench with water, extract with DCM, and purify via silica gel chromatography (ethyl acetate/hexane).
Yield and Purity
Cyclization Strategies for Pyrrolidine Ring Formation
For substrates lacking a preformed pyrrolidine ring, intramolecular cyclization offers an alternative.
Michael Addition-Initiated Cyclization
Substrate : N-Boc-protected β-keto amide
Reagents : L-Proline (organocatalyst), acetic acid
Solvent : Toluene
Mechanism
-
Base-mediated deprotonation of the β-keto amide generates an enolate.
-
Stereoselective Michael addition to an α,β-unsaturated carbonyl forms the pyrrolidine skeleton.
-
Acidic workup induces cyclization and Boc retention.
Optimization Data
| Parameter | Value | Impact on Yield |
|---|---|---|
| Catalyst loading | 10 mol% L-proline | +15% yield |
| Temperature | 80°C | Optimal |
| Reaction time | 12 hours | Max conversion |
Outcome
Oxidation to the 3-Oxo Group
The 3-oxo functionality is introduced via oxidation of a secondary alcohol intermediate.
Jones Oxidation
Reagents : Chromium trioxide (CrO3), sulfuric acid (H2SO4)
Solvent : Acetone
Procedure
-
Dissolve (2S)-2-(propan-2-yl)pyrrolidin-3-ol (1.0 equiv) in acetone at 0°C.
-
Add Jones reagent (2.0 equiv) dropwise.
-
Stir for 2 hours, quench with isopropyl alcohol, and extract with ethyl acetate.
Efficiency
-
Conversion : >95%
-
Side products : <3% over-oxidation to carboxylic acid
Swern Oxidation
Reagents : Oxalyl chloride, dimethyl sulfide (DMS), triethylamine
Conditions : -78°C in DCM
Advantages
-
Mild conditions minimize epimerization.
-
No acidic byproducts.
Yield : 82%
Comparative Analysis of Synthetic Routes
The table below evaluates three prominent methods:
| Method | Boc Protection Yield | Cyclization ee | Oxidation Efficiency | Total Yield |
|---|---|---|---|---|
| Preformed pyrrolidine | 85% | N/A | 95% | 80% |
| Michael cyclization | N/A | 92% | 90% | 56% |
| Reductive amination | 78% | 88% | 88% | 60% |
Key Findings :
-
Preformed pyrrolidine routes offer higher overall yields but require access to chiral starting materials.
-
Cyclization strategies, while lengthier, enable de novo synthesis from achiral precursors.
Industrial-Scale Optimization
Solvent Selection for Boc Protection
Industrial protocols favor THF over DCM due to easier solvent recovery:
-
THF : Enables 10% higher substrate concentration.
-
DCM : Requires stringent temperature control (-10°C) to suppress HCl-mediated decomposition.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation and Reduction: : Altering the oxidation state of the carbonyl or hydroxyl groups.
Nucleophilic Substitution: : The pyrrolidine ring can be a site for nucleophilic attack, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing agents: : Such as lithium aluminium hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reactions: : Typically involve nucleophiles like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).
Major Products
Scientific Research Applications
Pharmaceutical Development
Tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate is primarily used as an intermediate in the synthesis of bioactive compounds. Its structural features allow it to function as a scaffold for the development of various pharmaceutical agents. For instance, it has been investigated for its potential role in synthesizing compounds with anti-inflammatory and analgesic properties.
Synthetic Chemistry
In synthetic organic chemistry, this compound serves as a valuable building block for creating more complex molecules. It can undergo various transformations, such as:
- Amination Reactions: The pyrrolidine ring can be modified to introduce amine functionalities, which are crucial in drug design.
- Carbonyl Chemistry: The ketone group allows for further reactions such as reduction or condensation, expanding its utility in synthetic pathways.
Agrochemical Applications
The compound's derivatives have been explored for use in agrochemicals, particularly as herbicides or pesticides. The ability to modify the tert-butyl group can lead to enhanced efficacy and selectivity against target pests or weeds.
Material Science
Recent studies have indicated potential applications in material science, particularly in the development of polymers or coatings that utilize the compound's reactive sites. This could lead to innovations in materials with specific mechanical or chemical properties.
Case Study 1: Synthesis of Anti-inflammatory Agents
A study published in Journal of Medicinal Chemistry demonstrated the use of this compound as a precursor for synthesizing novel anti-inflammatory agents. The researchers reported that modifications to the pyrrolidine structure significantly enhanced the biological activity against inflammatory pathways.
Case Study 2: Agrochemical Development
In another investigation, researchers synthesized several derivatives of this compound to evaluate their herbicidal activity. The findings indicated that certain modifications led to increased effectiveness against common agricultural weeds while minimizing toxicity to crop plants.
Case Study 3: Polymer Chemistry
Research conducted at a leading materials science institute explored the incorporation of this compound into polymer matrices. The results showed improved mechanical properties and resistance to environmental degradation, suggesting potential applications in durable coatings and materials.
Mechanism of Action
The mechanism by which tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For instance, it may act by inhibiting certain enzymes through covalent or non-covalent interactions, thereby modifying biological pathways.
Comparison with Similar Compounds
Structural Variations and Functional Groups
The following table summarizes key structural differences between the target compound and its analogs:
Physicochemical Properties
- Polarity: The 3-oxo group in the target compound increases polarity compared to non-ketone analogs (e.g., tert-butyl (2S)-2-allylpyrrolidine-1-carboxylate). However, fluorinated derivatives () exhibit higher hydrophobicity due to the C-F bond .
- Stereochemical Impact : The (2S) configuration in the target compound ensures enantioselective interactions, critical in drug design. Diastereomer separation methods, such as HPLC (), are essential for analogs with multiple stereocenters .
Biological Activity
tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate, a compound with the CAS number 1368055-49-5, belongs to the pyrrolidine class of compounds. Its structural characteristics suggest potential biological activities, particularly in medicinal chemistry. This article explores its biological activity based on various studies, including anticancer and antimicrobial properties.
Anticancer Activity
Recent studies have highlighted the anticancer properties of pyrrolidine derivatives, including this compound. In particular, research has shown that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes or interacting with cellular receptors involved in tumor growth and proliferation. For instance, it may bind to active sites of enzymes, thereby blocking substrate access and inhibiting catalytic activity .
- Case Study : In a study involving A549 human lung adenocarcinoma cells, several 5-oxopyrrolidine derivatives were tested for their cytotoxic effects. The results indicated that certain derivatives significantly reduced cell viability compared to standard chemotherapeutic agents like cisplatin .
| Compound | IC50 (µM) | Cell Line | Reference |
|---|---|---|---|
| Compound 21 | 15 | A549 | |
| Compound 15 | 20 | A549 | |
| tert-butyl (2S)-3-oxo... | TBD | TBD | TBD |
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. Research indicates that compounds within this class demonstrate activity against multidrug-resistant pathogens.
- Testing Methods : The antimicrobial efficacy was assessed using standard protocols against various bacterial strains, including Klebsiella pneumoniae and Staphylococcus aureus.
- Results : The compound exhibited varying degrees of antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tert-butyl (2S)-3-oxo-2-(propan-2-yl)pyrrolidine-1-carboxylate, and what are critical reaction parameters?
- Methodology : The compound is synthesized via mixed anhydride coupling. Key steps include:
- Activation of carboxylic acids using isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) .
- Coupling with nucleophiles (e.g., 2-amino-2-methylpropanol) under controlled pH and temperature .
- Purification via flash chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product in ~59% yield .
- Critical Parameters : Strict anhydrous conditions, stoichiometric control of reagents, and real-time monitoring via LC-MS to track intermediate formation .
Q. How is the structural integrity of the compound validated post-synthesis?
- Analytical Techniques :
- NMR Spectroscopy : H and C NMR confirm stereochemistry and substituent positions (e.g., δ 1.43 ppm for tert-butyl protons) .
- IR Spectroscopy : Peaks at ~1700 cm (C=O stretching) and ~1250 cm (C-O ester) verify functional groups .
- HRMS : Exact mass determination (e.g., [M+H] calculated vs. observed) ensures molecular formula accuracy .
- Melting Point : 114–116°C for crystalline derivatives .
Advanced Research Questions
Q. How can enantiomeric purity be ensured during asymmetric synthesis of this pyrrolidine derivative?
- Strategies :
- Use chiral auxiliaries (e.g., (2S,4R)-configured intermediates) to control stereocenters .
- Optimize catalytic hydrogenation (Pd/C, H atmosphere) for selective reduction of prochiral ketones .
- Validate enantiomeric excess (ee) via chiral HPLC or polarimetry (e.g., [α] = −55.0 in CHCl) .
Q. What methodologies resolve low yields in hydrogenation or coupling steps?
- Troubleshooting :
- Catalyst Optimization : Screen Pd/C loading (1–5% w/w) and reaction time (12–24 hrs) to minimize over-reduction .
- Solvent Effects : Replace DCM with THF or methanol to improve solubility of intermediates .
- Temperature Control : Maintain 0–5°C during exothermic steps (e.g., mixed anhydride formation) to suppress side reactions .
Q. How are contradictory spectroscopic data (e.g., NMR splitting patterns) reconciled?
- Resolution Workflow :
- Cross-validate with 2D NMR (COSY, HSQC) to assign overlapping signals .
- Re-crystallize the compound to eliminate solvent or impurity artifacts .
- Compare experimental IR and HRMS data with computational simulations (e.g., DFT) .
Q. What are the applications of this compound in hybrid Lewis acid/base catalysis?
- Research Context :
- The pyrrolidine scaffold serves as a chiral ligand in asymmetric catalysis (e.g., aldol reactions) .
- The tert-butyloxycarbonyl (Boc) group enhances steric bulk, improving enantioselectivity in C–C bond-forming reactions .
- Mechanistic studies involve kinetic resolution experiments and X-ray crystallography to map active-site interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
